N-(1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-3-phenylpropanamide
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Description
N-(1-(4-oxo-3,4,5,6,7,8-hexahydroquinazolin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)-3-phenylpropanamide is a useful research compound. Its molecular formula is C24H23N5O2S and its molecular weight is 445.54. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is Serine/threonine-protein kinase Chk1 . This enzyme plays a crucial role in cell cycle regulation, DNA repair, and cell survival, making it a significant target for anticancer therapies .
Mode of Action
The compound interacts with its target, the Serine/threonine-protein kinase Chk1, inhibiting its activity . This inhibition disrupts the normal function of the enzyme, leading to alterations in cell cycle progression and DNA repair mechanisms .
Biochemical Pathways
Given its target, it is likely to impact pathways related to cell cycle regulation and dna repair . The inhibition of Serine/threonine-protein kinase Chk1 can lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Pharmacokinetics
The compound’s interaction with the α-folate receptor suggests it may have selective intracellular accumulation, potentially enhancing its bioavailability .
Result of Action
The inhibition of Serine/threonine-protein kinase Chk1 by this compound can lead to cell cycle arrest and apoptosis . This can result in the death of cancer cells, providing a potential therapeutic effect .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the overexpression of the α-folate receptor in certain cancer cells (such as ovarian and lung cancer cells) can enhance the compound’s intracellular accumulation and efficacy .
Properties
IUPAC Name |
N-[2-(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)-5-thiophen-2-ylpyrazol-3-yl]-3-phenylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O2S/c30-22(13-12-16-7-2-1-3-8-16)26-21-15-19(20-11-6-14-32-20)28-29(21)24-25-18-10-5-4-9-17(18)23(31)27-24/h1-3,6-8,11,14-15H,4-5,9-10,12-13H2,(H,26,30)(H,25,27,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMNXTOCOTSDVSM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)NC(=N2)N3C(=CC(=N3)C4=CC=CS4)NC(=O)CCC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.